N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Ionizable Lipid Lipid Nanoparticle mRNA Delivery

N1,N3,N5‑Tris(4‑dodecylhexadecyl)benzene‑1,3,5‑tricarboxamide (CAS 2922283‑38‑1) is a synthetic ionizable lipid belonging to the benzene‑1,3,5‑tricarboxamide (BTA) class [REFS‑1]. It is characterized by a central benzene core linked via amide bonds to three branched alkyl chains (C12/C16), yielding an amphiphilic architecture that facilitates lipid‑nanoparticle (LNP) assembly and nucleic‑acid encapsulation [REFS‑2].

Molecular Formula C93H177N3O3
Molecular Weight 1385.4 g/mol
Cat. No. B10854533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
Molecular FormulaC93H177N3O3
Molecular Weight1385.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC
InChIInChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99)
InChIKeyDQAMJJULADYTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: Key Specifications and Procurement Considerations for a High‑Purity TT3 Analog Ionizable Lipid


N1,N3,N5‑Tris(4‑dodecylhexadecyl)benzene‑1,3,5‑tricarboxamide (CAS 2922283‑38‑1) is a synthetic ionizable lipid belonging to the benzene‑1,3,5‑tricarboxamide (BTA) class [REFS‑1]. It is characterized by a central benzene core linked via amide bonds to three branched alkyl chains (C12/C16), yielding an amphiphilic architecture that facilitates lipid‑nanoparticle (LNP) assembly and nucleic‑acid encapsulation [REFS‑2]. The compound is a direct structural analogue of TT3 (N1,N3,N5‑tris(3‑(didodecylamino)propyl)benzene‑1,3,5‑tricarboxamide), a well‑validated ionizable lipid for mRNA and CRISPR/Cas9 delivery [REFS‑3].

Why N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide Cannot Be Replaced by Other BTA Derivatives or Standard Ionizable Lipids Without Risk of Performance Shift


BTAs constitute a broad class of self‑assembling molecules; however, small variations in side‑chain architecture profoundly alter their supramolecular behavior, lipid‑nanoparticle (LNP) physicochemical properties, and in‑vivo delivery efficiency [REFS‑1]. N1,N3,N5‑Tris(4‑dodecylhexadecyl)benzene‑1,3,5‑tricarboxamide differentiates itself from the lead compound TT3 by bearing three N‑linked 4‑dodecylhexadecyl arms instead of three 3‑(didodecylamino)propyl groups. This alteration replaces nitrogen‑centered branching with a saturated, branched‑chain hydrocarbon motif, which is predicted to modulate the lipid‑packing parameter, the apparent pKa of the LNP surface, and the stability of the nanoparticle in biological fluids. The quantitative evidence below demonstrates that, although direct head‑to‑head delivery data for this specific compound are not publicly disclosed, its distinct molecular identity provides a quantifiable and procurement‑relevant differentiation from TT3 and other BTA‑based ionizable lipids.

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: Direct Quantitative Evidence for Differentiated Procurement Decisions


Molecular Weight and Elemental Composition Comparison: Target Compound vs. TT3

N1,N3,N5‑Tris(4‑dodecylhexadecyl)benzene‑1,3,5‑tricarboxamide (C93H177N3O3, MW = 1385.42 g/mol) [REFS‑1] is structurally distinct from its closest reference compound, TT3 (C90H174N6O3, MW = 1388.38 g/mol) [REFS‑2]. The target compound possesses three fewer nitrogen atoms and a 3‑Da lower molecular weight, resulting from the replacement of the three tertiary‑amine‑containing side chains of TT3 with branched, fully saturated hydrocarbon tails.

Ionizable Lipid Lipid Nanoparticle mRNA Delivery

Solubility Profile in DMSO: A Practical Metric for Formulation Workflow Integration

The target compound demonstrates a solubility of 100 mg/mL in DMSO at 25°C (with gentle heating and sonication) [REFS‑1]. In contrast, the reference compound TT3 is typically supplied as a 10 mM DMSO stock (equivalent to ~13.9 mg/mL) [REFS‑2].

Lipid Nanoparticle Formulation Solubility

Amphiphilic Architecture: Branched Alkyl Chain Design Differentiates from Ester‑Containing BTA Lipids

N1,N3,N5‑Tris(4‑dodecylhexadecyl)benzene‑1,3,5‑tricarboxamide contains three C28 branched alkyl arms (4‑dodecylhexadecyl) linked via stable amide bonds [REFS‑1]. This design contrasts sharply with BTA‑derived ester lipids (e.g., US20200383930A1), which incorporate hydrolysable ester linkages and terminal alkyl chains of varying lengths [REFS‑2].

Supramolecular Chemistry Lipid Self‑Assembly Ionizable Lipid Design

Purity Specification: ≥98.0% Provides a Reliable Baseline for Reproducible LNP Formulation

Multiple commercial sources report a purity of ≥98.0% for N1,N3,N5‑Tris(4‑dodecylhexadecyl)benzene‑1,3,5‑tricarboxamide, determined by HPLC or equivalent methods [REFS‑1]. The reference compound TT3 is also offered at ≥98.0% purity, indicating that the target compound meets the same high‑purity standard expected for ionizable lipids used in advanced therapeutic applications [REFS‑2].

Quality Control Lipid Nanoparticle Procurement

Recommended Research and Industrial Use Cases for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide Based on Verified Differential Evidence


Formulation of Lipid Nanoparticles for mRNA Delivery with a Chemically Distinct Ionizable Lipid Core

Given its structural divergence from TT3 (C93H177N3O3 vs. C90H174N6O3) and the presence of branched, fully saturated alkyl tails instead of tertiary‑amine‑containing chains, this compound is particularly suited for investigators seeking to probe the structure‑activity relationship (SAR) of ionizable lipids in LNP‑based mRNA delivery [REFS‑1]. The altered nitrogen content and side‑chain architecture provide a unique opportunity to decouple the contributions of amine‑mediated protonation from hydrophobic‑packing effects on endosomal escape and organ‑specific tropism. Researchers can formulate LNPs using established TT3 protocols (e.g., molar ratios of 20:30:40:0.75 for ionizable lipid:DOPE:cholesterol:DMG‑PEG2000) and directly compare in‑vitro and in‑vivo expression profiles to map SAR space [REFS‑2].

High‑Concentration DMSO Stock Preparation for High‑Throughput LNP Screening Platforms

The compound's superior solubility in DMSO (100 mg/mL, equivalent to 72.18 mM) [REFS‑1] makes it an attractive candidate for automated, high‑throughput LNP formulation workflows that rely on organic‑solvent stock solutions. This high solubility reduces the volumetric contribution of DMSO to the final aqueous LNP suspension, mitigating potential solvent‑induced artifacts in cell‑culture assays. Procurement teams should prioritize this compound when designing large‑scale, robotic screens of novel ionizable lipids, where consistent, high‑concentration stock preparation is a critical bottleneck.

Investigating Amide‑Linked vs. Ester‑Linked BTA‑Derived Lipids for Long‑Term LNP Stability

The compound contains three amide bonds linking the central BTA core to the hydrophobic tails, in contrast to the ester‑linked BTA derivatives described in patent literature (e.g., US20200383930A1) [REFS‑2]. This chemical feature provides a tool for studies aimed at evaluating the hydrolytic stability of LNPs during storage and after intravenous administration. Researchers can formulate LNPs with the target compound and store them under accelerated stability conditions (e.g., 4°C and 25°C) while monitoring lipid degradation by HPLC‑MS. The outcome will inform whether amide‑based ionizable lipids confer a tangible shelf‑life advantage over ester‑based counterparts, a key consideration for clinical‑stage manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.